9-oxo-N-(3-phenylpropyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
Description
The exact mass of the compound this compound is 347.16337692 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9-oxo-N-(3-phenylpropyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(22-12-4-8-15-6-2-1-3-7-15)16-10-11-17-18(14-16)23-19-9-5-13-24(19)21(17)26/h1-3,6-7,10-11,14H,4-5,8-9,12-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYMLBCZQJIJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NCCCC4=CC=CC=C4)C(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-oxo-N-(3-phenylpropyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is part of a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 310.39 g/mol
The structure features a quinazoline core fused with a tetrahydropyrrole ring, which is significant for its biological interactions.
- Tyrosine Kinase Inhibition : The compound has shown potential as an inhibitor of various tyrosine kinases, which are crucial in cancer cell signaling pathways. In particular, it may inhibit c-Met and VEGFR-2, both of which are implicated in tumor growth and angiogenesis .
- Apoptosis Induction : Studies indicate that the compound can induce apoptosis in cancer cells through the activation of intrinsic pathways. This is evidenced by increased caspase activity and DNA fragmentation in treated cells .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase in cancer cell lines, leading to reduced proliferation rates .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- HCT-116 (Colorectal Cancer) : IC50 values suggest potent inhibition compared to standard chemotherapeutics like cabozantinib .
- WI38 (Normal Fibroblast) : The compound showed lower toxicity towards normal cells, indicating a favorable safety profile .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the phenylpropyl substituent can enhance or diminish biological activity. For instance:
- Compounds with electron-donating groups on the phenyl ring exhibited increased potency against c-Met and VEGFR-2.
- The presence of specific functional groups (e.g., carbonyls) is crucial for maintaining activity against target kinases .
Study 1: Dual c-Met/VEGFR-2 Inhibition
A recent study synthesized various derivatives of quinazoline compounds, including analogs similar to our target compound. These derivatives were tested for their ability to inhibit c-Met and VEGFR-2 with promising results:
| Compound | IC50 (c-Met) | IC50 (VEGFR-2) | Remarks |
|---|---|---|---|
| 4b | 0.052 µM | 0.084 µM | Superior activity compared to cabozantinib |
| 4e | 0.065 µM | 0.090 µM | Effective against HCT-116 cells |
Study 2: Apoptosis Induction Mechanism
Another investigation focused on the apoptotic effects of the compound on HCT-116 cells. Results indicated:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
